molecular formula C24H29NO4 B15040246 ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15040246
M. Wt: 395.5 g/mol
InChI Key: ZFZMEKBZXSDMQV-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for this compound would require the use of appropriate starting materials and reagents to introduce the butyl, methyl, and ester groups.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, influencing biological pathways. This can result in antiviral, anticancer, and other therapeutic effects .

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 1-butyl-2-methyl-5-(2-methylpropanoyloxy)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H29NO4/c1-6-8-13-25-16(5)21(24(27)28-7-2)19-14-20(29-23(26)15(3)4)17-11-9-10-12-18(17)22(19)25/h9-12,14-15H,6-8,13H2,1-5H3

InChI Key

ZFZMEKBZXSDMQV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C(C)C)C(=O)OCC)C

Origin of Product

United States

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